molecular formula C9H11NO2 B167947 3-(3-Aminophenyl)propanoic acid CAS No. 1664-54-6

3-(3-Aminophenyl)propanoic acid

Cat. No.: B167947
CAS No.: 1664-54-6
M. Wt: 165.19 g/mol
InChI Key: SBHFVSXLYOBZKD-UHFFFAOYSA-N
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Description

3-(3-Aminophenyl)propanoic acid is an organic compound with the molecular formula C9H11NO2. It is a derivative of propanoic acid where an amino group is attached to the benzene ring at the meta position. This compound is also known by other names such as 3-(2-Carboxyethyl)aniline and 3-Aminohydrocinnamic acid .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(3-Aminophenyl)propanoic acid can be synthesized through various methods. One common synthetic route involves the reduction of 3-(3-Nitrophenyl)propanoic acid. The nitro group is reduced to an amino group using hydrogen gas in the presence of a palladium catalyst. The reaction conditions typically involve a temperature range of 25-30°C and a pressure of 1-2 atm .

Industrial Production Methods

In industrial settings, the production of this compound may involve the catalytic hydrogenation of 3-(3-Nitrophenyl)propanoic acid. This process is carried out in large reactors with precise control over temperature, pressure, and catalyst concentration to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-(3-Aminophenyl)propanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(3-Aminophenyl)propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Aminophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the compound can participate in redox reactions, affecting cellular oxidative stress levels .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Aminophenyl)propanoic acid is unique due to its specific substitution pattern, which influences its reactivity and interaction with biological molecules. The meta position of the amino group allows for distinct chemical and biological properties compared to its ortho and para counterparts .

Properties

IUPAC Name

3-(3-aminophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-3,6H,4-5,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBHFVSXLYOBZKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501303296
Record name 3-(3-Aminophenyl)propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501303296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1664-54-6
Record name 3-(3-Aminophenyl)propionic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1664-54-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Aminophenyl)propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501303296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3-Aminophenyl)propionic acid
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Synthesis routes and methods

Procedure details

A suspension of 100 g (0.52 moles) of 3-nitrocinnamic acid in 800 ml glacial acetic acid and 100 ml of methanol was hydrogenated at 50 pounds per square inch over 2.5 g 10% palladium on carbon until four equivalents of hydrogen were absorbed. The catalyst was filtered off, the filtrates combined and the solvent was concentrated in vacuo leaving a brown glass of 3-aminobenzenepropanoic acid. To this was added 1 liter of ethanolic hydrochloric acid which was brought to reflux for five hours. The solvent was evaporated off in vacuo leaving a purple solid. Recrystallization from ethyl acetate yielded 88.0 g of ethyl 3-aminobenzenepropanoate hydrochloride, mp 132°-135° C., (74% yield).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.5 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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